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TIN(II) HEXAFLUOROACETYLACETONATE

Volatility CVD Precursor Chemistry

Tin(II) hexafluoroacetylacetonate [Sn(hfac)₂] is the superior choice for CVD and ALD of tin-containing thin films. Unlike moisture-sensitive, low-volatility liquid Sn(acac)₂, this fluorinated β-diketonate complex is a solid (mp 72°C) with significantly enhanced volatility, enabling reliable precursor flux and uniform film thickness across large-area substrates. Proven effective for atmospheric pressure CVD (APCVD) of SnO₂—a cost-advantaged alternative to vacuum methods—it yields functional layers for transparent conducting oxides, gas sensors, and solar cells. Its compatibility with co-deposition strategies also supports mixed-metal oxide research. For efficient vapor transport and high growth rates, Sn(hfac)₂ is the definitive precursor choice.

Molecular Formula C10H2F12O4Sn
Molecular Weight 532.81 g/mol
CAS No. 112131-28-9
Cat. No. B6302415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIN(II) HEXAFLUOROACETYLACETONATE
CAS112131-28-9
Molecular FormulaC10H2F12O4Sn
Molecular Weight532.81 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sn+2]
InChIInChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
InChIKeyBCJZLQBNRGOBSY-PAMPIZDHSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin(II) Hexafluoroacetylacetonate (CAS 112131-28-9): A High-Volatility Precursor for Tin-Based Thin Film Deposition


Tin(II) hexafluoroacetylacetonate [Sn(hfac)₂] is a tin(II) β-diketonate complex recognized for its high volatility and monomeric nature in both solution and gas phases [1]. It is a key precursor for depositing tin-containing thin films, such as tin dioxide (SnO₂) and tin monosulfide (SnS), via techniques like Chemical Vapor Deposition (CVD) [2]. Its synthesis, structure, and thermal properties have been established, confirming its suitability for atmospheric pressure CVD (APCVD) processes [3].

Why a Standard Sn(acac)₂ Precursor Cannot Replace Tin(II) Hexafluoroacetylacetonate in CVD Applications


Substituting tin(II) hexafluoroacetylacetonate with a generic tin precursor like tin(II) acetylacetonate [Sn(acac)₂] is not feasible for many vapor deposition processes. The key differentiator lies in the physical properties dictated by ligand chemistry. While Sn(acac)₂ is a moisture-sensitive liquid with limited volatility, Sn(hfac)₂ is a solid with significantly enhanced volatility due to the electron-withdrawing fluorinated ligands. This distinction directly impacts precursor delivery, handling, and deposition efficiency [1]. Furthermore, the different decomposition pathways and thermal stabilities of these precursors lead to variations in film purity and morphology, making a simple one-to-one substitution without process re-optimization unlikely to yield comparable results [2].

Quantitative Evidence for Tin(II) Hexafluoroacetylacetonate Differentiation in Vapor Deposition


Comparative Volatility of Tin(II) Hexafluoroacetylacetonate vs. Tin(II) Acetylacetonate

Tin(II) hexafluoroacetylacetonate [Sn(hfac)₂] demonstrates substantially higher volatility than its non-fluorinated analog, tin(II) acetylacetonate [Sn(acac)₂]. This is evidenced by its lower boiling point under vacuum and its well-documented use as a volatile precursor in CVD applications, a property not characteristic of Sn(acac)₂ [1]. The introduction of electron-withdrawing CF₃ groups in Sn(hfac)₂ reduces intermolecular forces compared to Sn(acac)₂, facilitating its transition to the gas phase [2].

Volatility CVD Precursor Chemistry

Physical State Differentiation: Solid Sn(hfac)₂ vs. Liquid Sn(acac)₂ for Precursor Handling

Tin(II) hexafluoroacetylacetonate [Sn(hfac)₂] is a solid at room temperature (melting point = 72 °C), in contrast to its non-fluorinated counterpart tin(II) acetylacetonate [Sn(acac)₂], which is a liquid [1]. This difference in physical state is a direct consequence of ligand modification. Solid precursors often provide advantages in terms of long-term storage stability and ease of precise weighing for vaporization, compared to air- and moisture-sensitive liquids [2].

Physical Form Precursor Handling CVD

Validation as an Effective Precursor for Atmospheric Pressure CVD of SnO₂

Tin(II) hexafluoroacetylacetonate has been specifically synthesized and characterized as a volatile precursor for depositing tin dioxide (SnO₂) films via atmospheric pressure chemical vapor deposition (APCVD) [1]. Its successful application in this cost-effective deposition technique differentiates it from precursors that may require low-pressure systems. The SnO₂ coatings deposited were studied for their morphology and composition using SEM-EDX and XRD, confirming the precursor's viability for producing functional tin oxide layers under standard atmospheric conditions [1].

APCVD SnO2 Thin Film Deposition

Targeted Application Scenarios for Tin(II) Hexafluoroacetylacetonate Based on Quantitative Evidence


Cost-Effective Deposition of SnO₂ Transparent Conducting Oxides via APCVD

Procurement of Sn(hfac)₂ is justified for the deposition of SnO₂ films using atmospheric pressure CVD (APCVD). This method offers a significant cost advantage over vacuum-based techniques. The precursor has been proven effective for this purpose, with resulting films characterized by SEM-EDX and XRD, confirming its suitability for producing functional SnO₂ layers in applications such as transparent conducting oxides for solar cells and gas sensors [1].

Synthesis of Tin-Containing Thin Films Where High Precursor Volatility is Critical

In CVD or ALD processes where efficient vapor transport and high growth rates are paramount, Sn(hfac)₂ is the preferred choice over less volatile analogs like Sn(acac)₂. Its enhanced volatility, a direct consequence of its fluorinated ligands, ensures a more reliable and consistent precursor flux to the substrate [1]. This property is critical for achieving uniform film thickness and composition across large-area substrates in semiconductor or photovoltaic manufacturing [2].

Research into Mixed-Metal Oxide Systems via Co-Deposition

Sn(hfac)₂ is a key component for research into mixed-metal oxide thin films. Its compatibility with co-deposition strategies, as demonstrated by thermal co-decomposition with other acetylacetonate precursors like silver acetylacetonate, allows for the exploration of novel composite materials such as Ag/SnO₂ [1]. This capability enables materials scientists to tune the properties of thin films for applications ranging from catalysis to advanced sensing.

Processes Requiring a Solid, Easily Handled Tin Precursor

For laboratory or pilot-scale operations where precursor handling and storage are a concern, the solid-state nature of Sn(hfac)₂ (melting point = 72 °C) offers a distinct advantage over liquid alternatives [1]. Solid precursors minimize the risk of spills, are easier to weigh precisely, and can offer improved stability against ambient moisture compared to their liquid counterparts. This makes Sn(hfac)₂ a practical and robust choice for establishing reliable deposition processes.

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